molecular formula C12H18ClNO2S B1670659 Dimethenamid CAS No. 87674-68-8

Dimethenamid

Cat. No. B1670659
CAS RN: 87674-68-8
M. Wt: 275.8 g/mol
InChI Key: JLYFCTQDENRSOL-UHFFFAOYSA-N
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Description

Dimethenamid is a widely used herbicide belonging to the chloroacetamide class (group 15). Group 15 herbicides inhibit the synthesis of certain long-chain fatty acids, reducing the availability of lipids, proteins, and lignin for plant growth .


Synthesis Analysis

The synthesis of Dimethenamid involves various chemical reactions. A study reported a method for simultaneous analysis of dimethenamid, saflufenacil, and their five metabolites in maize . Another study developed an analytical methodology based on ultrasound-assisted extraction (UAE) followed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for the identification and quantification of 9 authorized herbicides in soil .


Molecular Structure Analysis

Dimethenamid has a complex molecular structure. Its chemical formula is C₁₂H₁₈ClNO₂S . It is a chiral molecule and is an isomeric mixture of the M and P stereoisomers. Dimethenamid-P is the more biologically active isomer .


Chemical Reactions Analysis

Dimethenamid undergoes various chemical reactions. A study reported a single-run analytical method developed to determine dimethenamid, saflufenacil, and their five metabolites in maize grain and plant .


Physical And Chemical Properties Analysis

Dimethenamid is a soil-applied herbicide. It is highly soluble in water and has a low volatility. It is not expected to be persistent in soil systems but may be persistent in water depending on local conditions .

Scientific Research Applications

Dissipation in Flooded Soil Microcosms

Research on the dissipation of the herbicide dimethenamid under anaerobic conditions in flooded soil microcosms revealed that anaerobic degradation of dimethenamid occurs, with significant metabolite formation. This study is crucial for understanding the environmental fate of dimethenamid in anaerobic soil conditions, particularly in aquatic agriculture systems (Crawford et al., 2002).

Detection in Natural Water

A method was developed for the analysis and detection of dimethenamid and its degradates in natural water, providing insights into the environmental monitoring of this herbicide. This study aids in the evaluation of dimethenamid's impact on water quality and its behavior in aquatic environments (Zimmerman et al., 2002).

Weed Management in Dry Beans

Field trials assessed the efficacy of dimethenamid plus reduced doses of imazethapyr for weed management in dry beans, offering an environmentally acceptable and economically feasible strategy for broad-spectrum weed control. This research contributes to sustainable agricultural practices by optimizing herbicide use (Soltani et al., 2007).

Electrochemical Degradation Studies

The electrochemical degradation of dimethenamid-P was investigated, highlighting a method for its removal from environmental matrices. This study presents a potential for developing effective and sustainable remediation technologies for pesticide-contaminated water bodies (Glavaški et al., 2014).

Persistence and Leaching in Soilless Mix

An investigation into dimethenamid's persistence and leaching potential in a soilless mix addresses its behavior in non-traditional agricultural setups, such as container nursery production. Understanding the mobility and stability of dimethenamid in these systems can inform safer and more efficient application methods (Robertson & Derr, 2017).

Sorption and Mobility in Volcanic Soil

The sorption and mobility of dimethenamid in volcanic soil amended with liquid cow manure were studied, providing insights into how organic amendments affect herbicide behavior in soil. This research is significant for managing herbicide use in soils with high organic matter content to minimize environmental impacts (Candia et al., 2014).

Safety And Hazards

Dimethenamid can be harmful if swallowed or inhaled. It may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2S/c1-8-7-17-10(3)12(8)14(11(15)5-13)9(2)6-16-4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFCTQDENRSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N(C(C)COC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032376
Record name Dimethenamid
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Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

BP: 127 °C at 26.7 Pa
Record name Dimethenamid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 1174 mg/L at 25 °C, In water, 1.2X10+3 m g/L at 25 °C, pH 7, In heptane 282, iso-octane 200 (both in g/kg, 25 °C). In ether, kerosene, ethanol (all >50%, 25 °C)
Record name Dimethenamid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.187 at 25 °C
Record name Dimethenamid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8451
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 36.7 mPa at 25 °C, 2.75X10-4 mm Hg /36.7 mPa/ at 25 °C
Record name Dimethenamid
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Dimethenamid

Color/Form

Yellowish-brown, viscous liquid, Clear brown liquid

CAS RN

87674-68-8
Record name Dimethenamid
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Record name Dimethenamid [ISO]
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Record name Dimethenamid
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Record name Acetamide, 2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)
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Record name DIMETHENAMID
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Record name Dimethenamid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

0.02 Mol thionylchloride in 5 ml toluene are added dropwise, within 40 minutes, to 0.02 mol N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine, dissolved in 10 ml of toluene at 20° . The reaction mixture is stirred for 2 hours whereby the hydrochloride of N-(-1-methoxyprop-2-yl)-2,4-dimethyl-3-aminothiophene is obtained. Then are added 0.02 mol of chloroacetylchloride dissolved in 5 ml toluene. This mixture is heated during 1 hour at reflux, whereby HCl escapes. The title compound is obtained by column chromatography on silica gel with cyclohexane/ethyl acetate (8:2), b.p. 148°-150°/0.03 Torr.
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.02 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,520
Citations
M Kočárek, R Kodešová, U Sharipov… - Journal of hazardous …, 2018 - Elsevier
… the active ingredient pendimethalin and dimethenamid-P, respectively, and the adjuvant Grounded were used in this study. Both active ingredients (pendimethalin and dimethenamid-P) …
Number of citations: 23 www.sciencedirect.com
DE Riechers, EP Fuerst, KD Miller - Journal of Agricultural and …, 1996 - ACS Publications
… dimethenamid to water-soluble compounds. Thin layer chromatography revealed that similar dimethenamid … and confirm the identity of dimethenamid metabolites extracted from safened …
Number of citations: 36 pubs.acs.org
DB McGregor, R Solecki - Document consulté sur le site http://www …, 2015 - inchem.org
… Group 4 was given unlabelled racemic dimethenamid for 14 days as an oral dose at 10 mg/kg bw per day, followed by an oral dose of radiolabelled dimethenamid at 10 mg/kg bw. The …
Number of citations: 1 inchem.org
R Idziak, Z Woznica - Agriculture, 2020 - mdpi.com
Field trials were conducted with preemergence dimethanamid-P + pendimethalin (D + P; 850 + 1000 g·ha −1 ) and reduced rates (637.5 + 750 g·ha −1 and 452 + 500 g·ha −1 , 75% and …
Number of citations: 7 www.mdpi.com
JD Sivey, CE McCullough… - Environmental science & …, 2010 - ACS Publications
HOCl is often assumed to represent the active oxidant in solutions of free available chlorine (FAC). We present evidence that Cl 2 O and Cl 2 can play a greater role than HOCl during …
Number of citations: 122 pubs.acs.org
RJ Richardson, CM Whaley, HP Wilson… - American journal of potato …, 2004 - Springer
… to evaluate weed control in potato with dimethenamid and dimethenamid-p. No significant … of dimethenamid prior to potato emergence, but injury was 20% to 38% with dimethenamid …
Number of citations: 19 link.springer.com
RA Yokley, LC Mayer, SB Huang, JD Vargo - Analytical chemistry, 2002 - ACS Publications
A Good Laboratory Practices (GLP) validated, multiresidue analytical method is presented for the determination of the chloroacetanilide herbicides metolachlor, acetochlor, and alachlor…
Number of citations: 102 pubs.acs.org
JD Sivey, JS Arey, PR Tentscher… - Environmental science & …, 2013 - ACS Publications
HOBr, formed via oxidation of bromide by free available chlorine (FAC), is frequently assumed to be the sole species responsible for generating brominated disinfection byproducts (…
Number of citations: 85 pubs.acs.org
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
… in the dark were performed with racemic dimethenamid and dimethenamid-P. In these … dimethenamid and dimethenamid-P under aerobic conditions in soil are similar. Dimethenamid-P …
Number of citations: 7 efsa.onlinelibrary.wiley.com
PJS Hutchinson, CV Ransom, RA Boydston… - Weed …, 2005 - cambridge.org
… weed control in potato with dimethenamid-p, or for tolerance of … weed control in potato with dimethenamid-p applied PRE … to dimethenamid-p at 0, 0.7, or 1.4 kg/ha dimethenamid-p. …
Number of citations: 19 www.cambridge.org

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